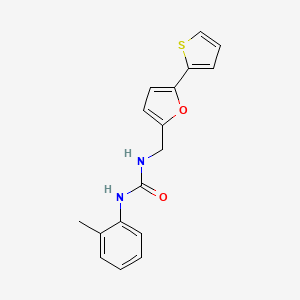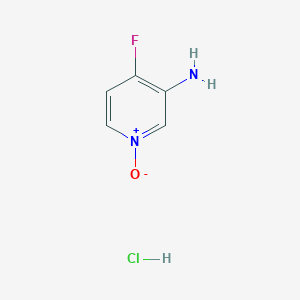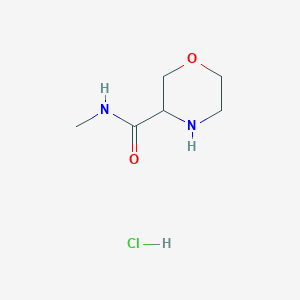![molecular formula C8H10O2 B2755281 4-[(1R)-1-hydroxyethyl]phenol CAS No. 129830-97-3](/img/structure/B2755281.png)
4-[(1R)-1-hydroxyethyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1R)-1-hydroxyethyl]phenol is an organic compound with the molecular formula C8H10O2 . It has a molecular weight of 138.17 . The compound is a white powder at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group attached to a hydroxyethyl group . The InChI code for the compound is 1S/C8H10O2/c1-6(9)7-2-4-8(10)5-3-7/h2-6,9-10H,1H3/t6-/m1/s1 .Chemical Reactions Analysis
Phenols, including this compound, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis
This compound is a white powder with a melting point of 135-136 degrees Celsius . Phenols are generally soluble in water due to the formation of intermolecular hydrogen bonds between water and phenol molecules .科学的研究の応用
Phenolic Compounds A Foundation for Diverse Applications
Phenolic compounds, including structures similar to 4-[(1R)-1-hydroxyethyl]phenol, are crucial in various scientific applications due to their diverse bioactivities. These compounds, found extensively in plants, exhibit a range of biological activities due to their structural diversity. The literature provides insights into several key areas of research and application for these phenolic structures.
Bioactivities and Pharmacological Potentials
Phenolic compounds like this compound are known for their significant antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, and analgesic properties. These activities are attributed to their ability to scavenge free radicals, thereby mitigating oxidative stress and inflammation, which are central to many chronic diseases and conditions. For instance, p-Coumaric acid and its conjugates, structurally related to this compound, have been extensively studied for their pharmacological effects, highlighting the importance of conjugation in enhancing biological activity despite challenges in absorption and bioavailability (Pei et al., 2016).
Cosmeceutical Applications
In the cosmeceutical sector, phenolic acids and their derivatives, including hydroxycinnamic acids, are exploited for their antioxidant, anti-collagenase, anti-inflammatory, and UV protective effects. These properties make them promising candidates for anti-aging, anti-inflammatory, and hyperpigmentation-correcting cosmeceutical ingredients. However, challenges such as poor stability and the need for improved delivery methods like microencapsulation are being addressed to enhance their efficacy in topical applications (Taofiq et al., 2017).
Environmental and Bioremediation Efforts
Phenolic compounds are also significant in environmental science, particularly in bioremediation. Their role in the detoxification and removal of pollutants from the environment underscores their ecological importance. Techniques focusing on the immobilization of phenol-degrading microorganisms highlight the potential of phenolic compounds in treating contaminated water and soil, demonstrating a crucial application in environmental protection and sustainability (Aisami et al., 2016).
Nutritional and Health Contributions
In nutrition and health, phenolic compounds derived from vegetables are identified for their antioxidant properties and potential health benefits, particularly against lifestyle diseases like obesity, diabetes, and cardiovascular diseases. Their stability during processing and significant role in dietary patterns emphasize the need for further exploration to harness their benefits in public health nutrition (Rashmi & Negi, 2020).
Safety and Hazards
作用機序
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-[(1R)-1-hydroxyethyl]phenol . Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and activity. Furthermore, the compound’s action can be influenced by the physiological and pathological state of the organism, including factors such as age, sex, diet, and disease state.
特性
IUPAC Name |
4-[(1R)-1-hydroxyethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6(9)7-2-4-8(10)5-3-7/h2-6,9-10H,1H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRFBLQVGJNGLU-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2755198.png)
![4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2755200.png)


![2-[1-[[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2755205.png)


![3-Fluoro-5-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2755210.png)

![4-[2-(3-Fluorosulfonyloxy-2-methylphenoxy)ethyl]morpholine](/img/structure/B2755213.png)


![Methyl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2755220.png)
![Amino-bicyclo[2.2.1]hept-5-en-2-yl-acetic acid](/img/structure/B2755221.png)